molecular formula C12H16N4O B11756141 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-

Katalognummer: B11756141
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: VUNKWQIQBLPECK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a heterocyclic compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol This compound is a derivative of benzotriazole, featuring a morpholine ring attached to the benzotriazole core

Vorbereitungsmethoden

The synthesis of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- typically involves the reaction of benzotriazole with a morpholine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or morpholine ring are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- can be compared with other benzotriazole derivatives and morpholine-containing compounds. Similar compounds include:

The uniqueness of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- lies in its combination of the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

4-[1-(benzotriazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C12H16N4O/c1-10(15-6-8-17-9-7-15)16-12-5-3-2-4-11(12)13-14-16/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

VUNKWQIQBLPECK-UHFFFAOYSA-N

Kanonische SMILES

CC(N1CCOCC1)N2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.